molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1316876
CAS No.: 887405-39-2
M. Wt: 200.24 g/mol
InChI Key: QAGHLLMJFGLYIP-UHFFFAOYSA-N
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Description

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number 887405-39-2 and a molecular formula of C11H12N4 . It belongs to the imidazopyridine class of heterocyclic compounds, which are fused ring systems consisting of an imidazole ring bonded to a pyridine ring . The imidazo[4,5-c]pyridine substructure is of significant interest in medicinal chemistry due to its bioisosteric resemblance to the purine nucleus, a key building block in DNA and RNA . This structural similarity facilitates interaction with various enzymes and biological macromolecules, making it a valuable scaffold for developing biologically active compounds . Specifically, tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have been investigated in pharmaceutical research as potent inhibitors of kinase enzymes, such as VEGFR-2 kinase, a prominent target in anticancer drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGHLLMJFGLYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization under oxidative conditions . Another common method is the Pictet-Spengler reaction, which involves the reaction of histamine hydrochloride with paraformaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Imidazo[4,5-c]pyridine derivatives are structurally related to other imidazopyridines, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines. However, substitutions on the core scaffold significantly influence pharmacological properties. Below is a detailed comparison:

Table 1: Key Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application CAS Number Reference
4-(2-Chlorophenyl) derivative 2-Cl-phenyl at 4-position 233.7 Not specified (structural lead) 4875-40-5
4-(2-Trifluoromethylphenyl)-6-carboxylic acid 2-CF₃-phenyl, -COOH at 6-position 311.26 Potential kinase modulation 1044177-04-9
(S)-4,4-Dimethyl-6-carboxylic acid 4,4-dimethyl, -COOH at 6-position N/A Enhanced solubility/bioavailability 1150644-61-3
4-Chloro-2-hydroxy derivative Cl at 4-position, -OH at 2-position 178.01 Reactivity studies 54221-73-7
Tegobuvir (antiviral) Complex pyridazine substitution N/A HCV NS5B polymerase inhibition 1000787-75-6

Pharmacological Activity

Antiviral Potential: Imidazo[4,5-c]pyridines demonstrate antiviral activity against Hepatitis C Virus (HCV). For example, Tegobuvir (a derivative) inhibits HCV NS5B polymerase with high selectivity (SI > 595) and potency (EC₅₀ = 0.004 µM) .

Kinase Inhibition :

  • Derivatives like 3-((4-(6-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (EC₅₀ = 0.10–0.20 µM) show kinase inhibition, highlighting the scaffold’s versatility .
  • Substituents such as trifluoromethyl or carboxylic acid groups (e.g., CAS 1044177-04-9) may enhance target binding or metabolic stability .

Challenges in Clinical Development

Despite promising activity, imidazo[4,5-c]pyridines lag behind imidazo[1,2-a]pyridines (e.g., Zolpidem) in clinical translation. Key issues include:

  • Lack of Structure-Activity Relationship (SAR) Data: Limited systematic studies hinder optimization of selectivity and toxicity profiles .
  • Metabolic Instability : Tetrahydroimidazo rings may undergo rapid oxidation, reducing in vivo efficacy .

Physicochemical Properties

  • Lipophilicity : Substituents like chlorophenyl (LogP ~2.5) increase hydrophobicity, whereas carboxylic acid groups (LogP ~0.8) enhance polarity .
  • Solubility : Salt forms (e.g., hydrochlorides) improve aqueous solubility but require careful formulation .

Biological Activity

4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. Its molecular formula is C11H12N4C_{11}H_{12}N_{4}, with a molar mass of approximately 200.24 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, inflammation, and neurological disorders.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The fused imidazole-pyridine framework resembles purines, which has led to investigations into its therapeutic potential. The tetrahydro configuration indicates the presence of hydrogenated carbon atoms that may influence its reactivity and interaction with biological targets.

1. GABA A Receptor Modulation

One of the first identified biological activities of this compound is its role as a GABA A receptor positive allosteric modulator . This action suggests potential applications in treating anxiety and other neurological disorders by enhancing GABAergic transmission in the central nervous system.

2. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through different mechanisms:

Cell Line IC50 (µM) Mechanism
HCT-116 (Colorectal)0.7Apoptosis induction
NCI-H460 (Lung)1.9Cell cycle arrest
K-562 (Leukemia)2.1Inhibition of proliferation

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

3. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity by inhibiting enzymes such as COX-2. In vitro studies have shown that it can significantly reduce prostaglandin synthesis, which is crucial in mediating inflammatory responses:

Compound IC50 (µM) Target Enzyme
4-Pyridin-2-yl derivative0.04COX-2

This suggests its potential utility in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .

4. Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, some derivatives of this compound have shown moderate antimicrobial activity against certain bacterial strains like E. coli. The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring can enhance or diminish this activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological profiles:

  • Study on Antiproliferative Effects : A study evaluated several derivatives against human cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that specific substitutions on the imidazo ring significantly enhanced antiproliferative activity compared to unsubstituted analogs .
  • Evaluation of Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of modified imidazo derivatives in animal models of inflammation. The results showed a marked reduction in paw edema and inflammatory markers when treated with these compounds .

Q & A

Q. What are the common synthetic routes for preparing 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with aldehydes or ketones. Key methods include:

  • Acid-catalyzed cyclization : Using HCl in ethanol at reflux yields the core structure but may require post-reaction neutralization to isolate the free base .
  • Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and improves yields (65–75%) compared to conventional heating .
  • Multi-step functionalization : Post-cyclization modifications (e.g., introducing pyridinyl groups) often involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Critical factors : Solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reagents significantly affect side reactions (e.g., over-alkylation) and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the bicyclic structure and substituent positions. Distinct signals for imidazole protons (δ 7.2–8.5 ppm) and pyridine protons (δ 8.0–8.8 ppm) are diagnostic .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular weight .
  • X-ray crystallography : Used to validate stereochemistry in salt forms (e.g., dihydrochloride hydrates) .

Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility improves in acidic conditions (e.g., HCl salts) .
  • Stability : Degrades under prolonged UV light exposure. Store at –20°C under inert atmosphere to prevent oxidation of the tetrahydroimidazole ring .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

  • Reaction pathway prediction : Density functional theory (DFT) calculations identify transition states and intermediates, guiding solvent and catalyst selection .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinases) to prioritize substituents for synthesis .
  • Example : ICReDD’s quantum chemistry-driven workflow reduces trial-and-error by 50% in multi-step syntheses .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Impurity profiles : Side products (e.g., unreacted precursors) may interfere with assays. Validate purity via HPLC (>95%) before testing .
  • Assay conditions : Varying pH or buffer ionic strength alters protonation states, affecting target binding. Standardize protocols (e.g., PBS at pH 7.4) .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify pharmacophore requirements .

Q. What strategies mitigate challenges in purifying imidazo[4,5-c]pyridine derivatives?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities .
  • Recrystallization : Use ethanol/water mixtures for hydrochloride salts to enhance crystal purity .
  • HPLC prep-scale : Employ high-pH mobile phases (e.g., ammonium bicarbonate) to resolve closely related analogs .

Q. How do structural modifications influence metal coordination and catalytic applications?

The imidazole and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺):

  • Catalysis : Pd-complexed derivatives catalyze C–C coupling reactions (e.g., Heck reactions) with turnover numbers (TON) up to 10⁴ .
  • Coordination chemistry : Chelation studies (UV-Vis, ESR) reveal preferential binding to Cu²⁺ over Zn²⁺, useful for designing metal-based inhibitors .

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